

Thermodynamic Properties of Substituted Haloanisoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-dichloroanisole**

Cat. No.: **B175122**

[Get Quote](#)

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation, are fundamental to understanding its stability, reactivity, and phase behavior. For substituted haloanisoles, these properties are influenced by the nature of the halogen substituent (F, Cl, Br, I), its position on the aromatic ring (ortho, meta, para), and the presence of other substituents.

Quantitative Data

The following tables summarize the available quantitative thermodynamic data for various substituted haloanisoles. It is important to note that comprehensive experimental data for all isomers are not readily available in the literature. In such cases, computational methods are often employed to estimate these properties.

Table 1: Thermodynamic Properties of Fluoroanisoles

Compound	Isomer	$\Delta fH^\circ(l, 298.15 K)$ (kJ·mol ⁻¹)	$\Delta_{vap}H^\circ(298.15 K)$ (kJ·mol ⁻¹)	$\Delta fH^\circ(g, 298.15 K)$ (kJ·mol ⁻¹)
Fluoroanisole	ortho	-165.7 ± 1.5	44.8 ± 0.4	-120.9 ± 1.6
Fluoroanisole	meta	-173.2 ± 1.3	44.1 ± 0.4	-129.1 ± 1.4
Fluoroanisole	para	-174.9 ± 1.2	44.5 ± 0.5	-130.4 ± 1.3

Table 2: Thermodynamic and Electronic Properties of Chloroanisoles

A 2022 study on chloro-substituted anisoles using quantum chemical calculations indicated that thermodynamic functions such as constant pressure heat capacity (C_p), enthalpy (H), and entropy (S) increase with temperature for anisole and its chloro-substituted derivatives[1][2]. The study also reported the following electronic properties:

Compound	Property	Value
Anisole	Excitation Energy	5.770 eV[1]
Electronegativity		3.2850 eV[1]
p-Chloroanisole	Energy Gap	5.481 eV[1]
Chemical Hardness		2.7405 eV[1]

Table 3: Physical and Thermodynamic Properties of Bromoanisoles

Compound	Isomer	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Heat of Fusion (kcal/mol)	Heat of Vaporization (kcal/mol)
2-Bromoanisole	ortho	2.5	216	1.502	-	-
3-Bromoanisole	meta	2	210-211	1.490	-	-
4-Bromoanisole	para	10	223	1.494[3]	4.8[3]	10.2[3]

Table 4: Available Data for Iodoanisoles

Critically evaluated thermophysical and thermochemical property data for p-iodoanisole are available through the NIST/TRC Web Thermo Tables[4]. This database includes information on properties such as enthalpy of vaporization and heat capacity at saturation pressure as a

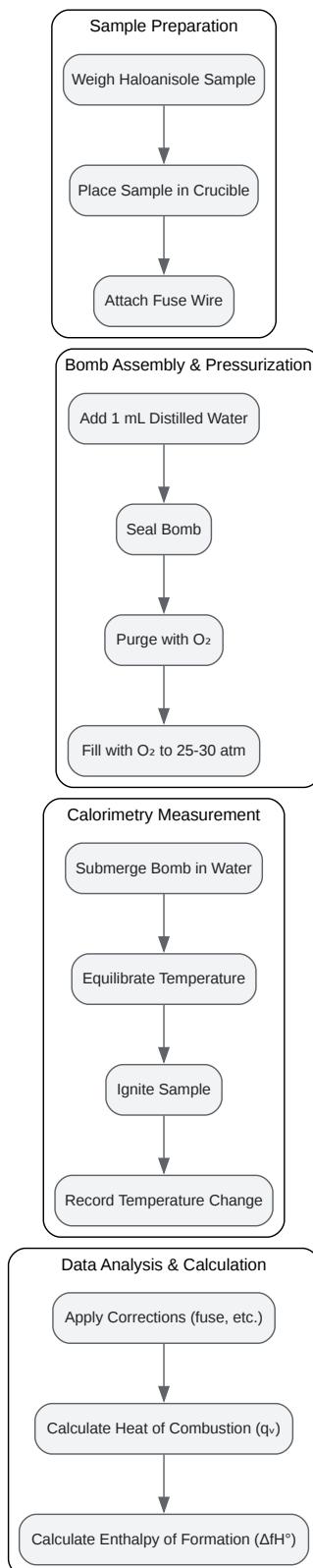
function of temperature[4]. Specific values from this database require direct access. Other physical properties are listed below.

Compound	Isomer	Melting Point (°C)	Boiling Point (°C)
o-Iodoanisole	ortho	-	237
m-Iodoanisole	meta	-	244
p-Iodoanisole	para	50-53[5]	237[5]

Experimental and Computational Methodologies

The determination of thermodynamic properties of substituted haloanisoles involves a combination of experimental techniques and computational modeling.

Experimental Protocols


2.1.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique used to determine the heat of combustion of a substance at constant volume. From this, the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation can be calculated.

Detailed Methodology:

- **Sample Preparation:** A precisely weighed sample (typically 0.8-1.0 g) of the haloanisole is placed in a crucible inside the bomb calorimeter. For liquid samples, a gelatin capsule or a specific liquid sample holder is used.
- **Fuse Wire:** A fuse wire of known length and material (e.g., nickel-chromium) is connected to the electrodes within the bomb, with the wire in contact with the sample.
- **Bomb Assembly:** A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed.

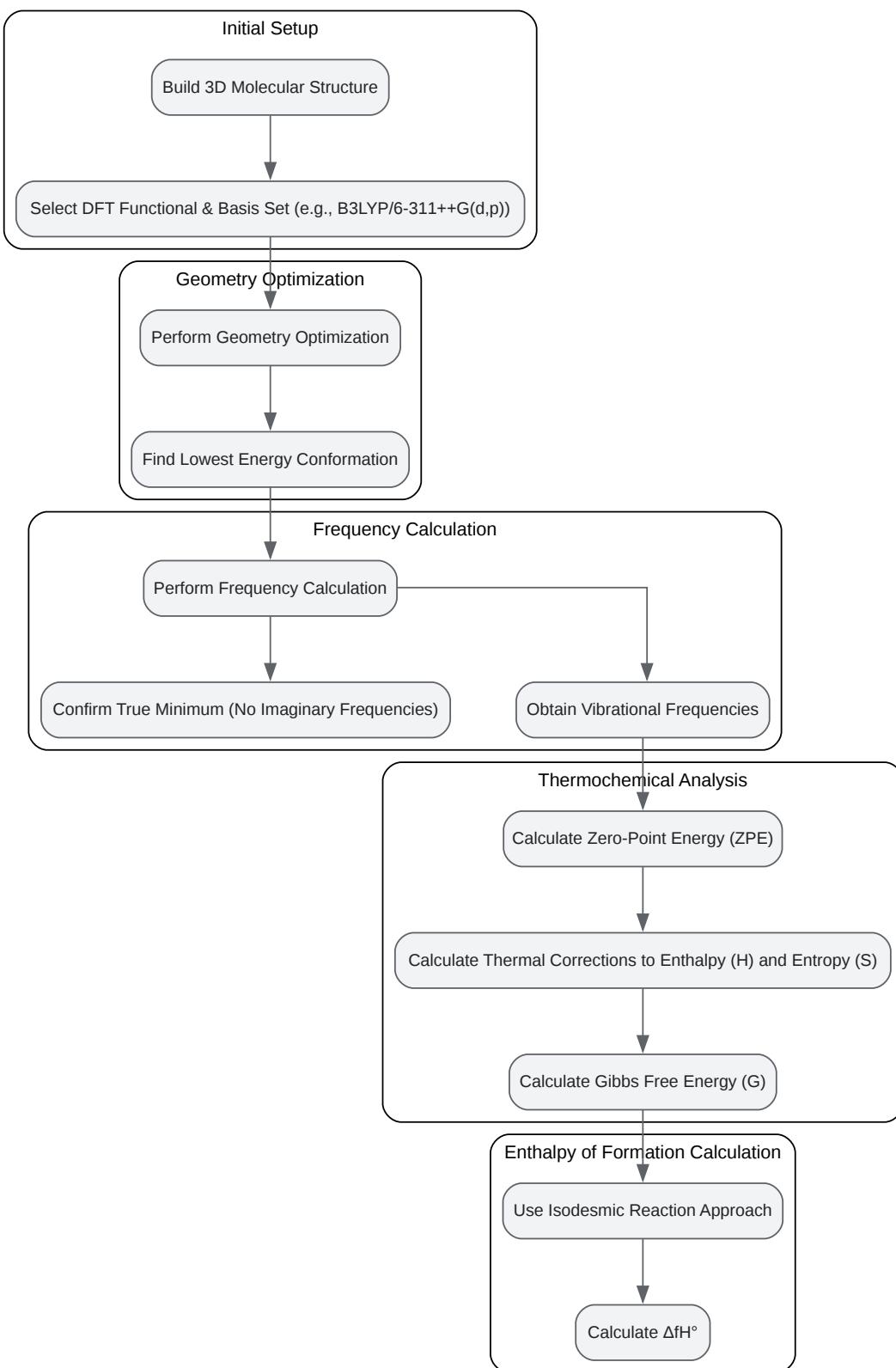
- Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.
- Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded with a high-precision thermometer (to 0.001°C) for a set period before ignition to establish a baseline.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises and then begins to cool.
- Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen.
- Calculation of Heat Capacity: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- Calculation of Enthalpy of Combustion: The heat of combustion of the haloanisole is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

[Click to download full resolution via product page](#)

Experimental workflow for bomb calorimetry.

Computational Protocols

2.2.1. Density Functional Theory (DFT) Calculations


Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules. These methods can provide accurate estimates, especially when experimental data are scarce.

Detailed Methodology:

- Molecular Structure Optimization: The 3D structure of the substituted haloanisole molecule is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
- Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:
 - It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - It provides the vibrational frequencies that are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
- Thermochemical Analysis: The output of the frequency calculation is used to compute various thermodynamic properties at a specified temperature and pressure (usually 298.15 K and 1 atm). These properties include:
 - Zero-Point Energy (ZPE)
 - Enthalpy (H)
 - Heat Capacity (C_v and C_p)
 - Entropy (S)
- Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation ($\Delta_f H^\circ(g)$) is typically calculated using an isodesmic reaction approach. This involves constructing a

balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target haloanisole can be accurately determined.

- Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the entropy of formation (ΔfS°) using the Gibbs equation: $\Delta fG^\circ = \Delta fH^\circ - T\Delta fS^\circ$.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. webqc.org [webqc.org]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. 4-ヨードアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Substituted Haloanisoles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175122#thermodynamic-properties-of-substituted-haloanisoles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com